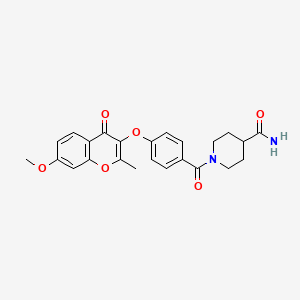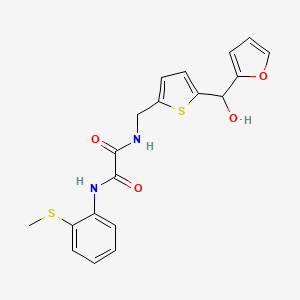
1-(4,6-Dichloro-3-pyridyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Dichloro-3-pyridyl)propan-1-one is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.05 .
Molecular Structure Analysis
The molecular structure of 1-(4,6-Dichloro-3-pyridyl)propan-1-one consists of 8 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Scientific Research Applications
Biotechnological Routes and Chemical Synthesis
Biotechnological Production and Applications : Lactic acid, a biologically produced compound, serves as a crucial feedstock in green chemistry, leading to the production of various chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol through both chemical and biotechnological routes. This indicates the potential for using biological systems to produce and transform chemicals with complex structures, which might relate to the synthesis or modification of compounds like "1-(4,6-Dichloro-3-pyridyl)propan-1-one" for various applications (Gao, Ma, & Xu, 2011).
Chemical Routes for Compound Synthesis : Propargylic alcohols have been highlighted as versatile building blocks for the synthesis of complex heterocycles, including pyridines and quinolines. These methodologies could potentially be applicable to the synthesis or modification of "1-(4,6-Dichloro-3-pyridyl)propan-1-one", showcasing the importance of such building blocks in constructing pharmacologically relevant structures (Mishra, Nair, & Baire, 2022).
Environmental and Toxicological Studies
- Environmental Persistence and Toxicity : Research on polychlorinated biphenyls (PCBs) and dioxins, although not directly related, underscores the significance of studying the environmental fate, toxicity, and mechanisms of action of chlorinated organic compounds. These studies highlight the complexity of assessing the environmental and health impacts of such compounds, which could extend to the evaluation of "1-(4,6-Dichloro-3-pyridyl)propan-1-one" in an environmental context (Kimbrough, 1995).
Advanced Material Applications
- Synthesis and Application in Advanced Materials : Diketopyrrolopyrroles, known for their broad applications in dyes and electronic materials, offer insights into how complex organic molecules can be synthesized and applied in various technological fields. This suggests potential research avenues for "1-(4,6-Dichloro-3-pyridyl)propan-1-one" in material science, especially if related structural features can be leveraged for electronic or photonic applications (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-2-7(12)5-4-11-8(10)3-6(5)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONKSXZASOTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)


![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)
